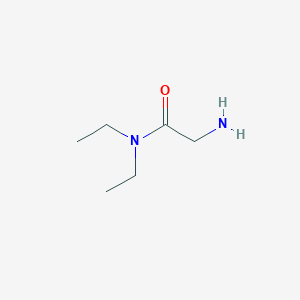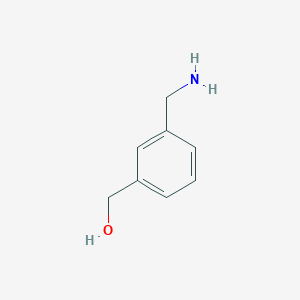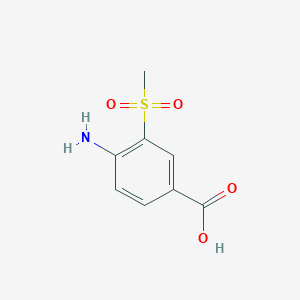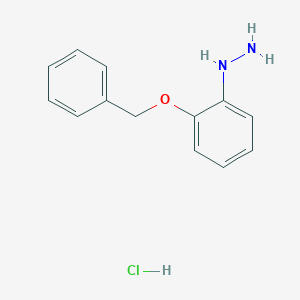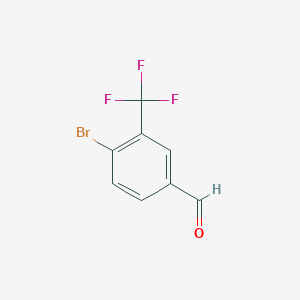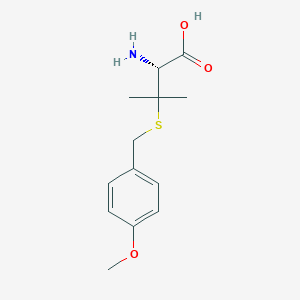
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH, also known as H-beta,beta-Dimethylcysteine (H-beta,beta-DMCS), is a derivative of the amino acid cysteine. It is a synthetic compound that is used in a variety of scientific research applications. H-beta,beta-DMCS has a number of unique properties, including its ability to form stable complexes with metal ions, its high solubility in water, and its ability to act as a reducing agent. In addition, H-beta,beta-DMCS has a number of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.
Aplicaciones Científicas De Investigación
Microscopic Properties and Hydration Layers
The hydration properties of cyclodextrin (CD) and its substituted forms, including methoxy (OCH₃) substitutions influencing water properties inside the cavities and surrounding hydration layers of these molecules, have been investigated. Molecular dynamics simulations on beta-cyclodextrin (BCD) and its methyl-substituted forms, such as dimethyl beta-cyclodextrin (DIMEB), have revealed that water motions in the hydration layers or cavities are slower compared to pure bulk water. The confinement effect inside the cavity increases with the substitution of the OH groups of the BCD molecule, suggesting a significant impact on the microscopic dynamics of water and their degree of confinement within the cavities of these molecules (Jana & Bandyopadhyay, 2009).
Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry
A sensitive and accurate method for determining polybrominated diphenyl ethers (PBDEs) in soil has been developed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). Novel fibers, including permethylated-beta-cyclodextrin/hydroxyl-termination silicone oil (PM-beta-CD/OH-TSO) fibers prepared by sol-gel technology, were used in SPME procedures. These novel fibers showcased desirable operational stability and extraction ability due to the sol-gel coating technique and the hydrophobic doughnut-shaped cavity of PM-beta-CD (Zhou et al., 2007).
Hydrogen Abstraction and Computational Studies
Computational studies have investigated the electronic structures, energetics of reactants, products, transition states, and association complexes involved in the reaction of dimethyl ether (DME) and dimethyl sulfide (DMS) with OH radicals. The study provided insights into the hydrogen-abstraction process and its impact on the microscopic level, including rate constants and reaction pathways at different temperatures (El‐Nahas et al., 2005).
Protective Role of Hydrogen Sulfide in Cellular Models
Research on hydrogen sulfide (H2S) has revealed its protective role against oxidative stress caused by various agents in neuronal cells. The cytoprotection of H2S against cytotoxicity and apoptosis induced by specific toxins in PC12 cells, a rat cell line derived from pheochromocytoma cells, has been studied. The findings highlighted the significance of H2S in preventing the loss of mitochondrial membrane potential (MMP) and attenuating the increase in intracellular reactive oxygen species (ROS) (Yin et al., 2009).
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

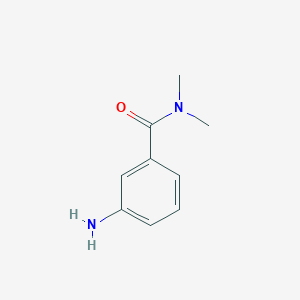
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
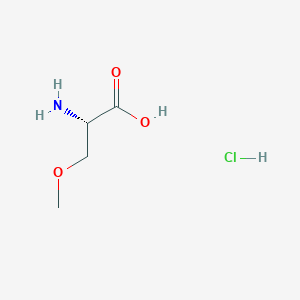
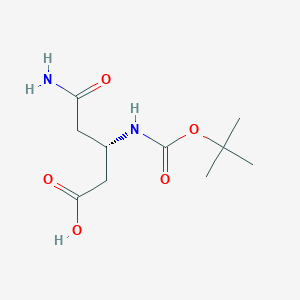

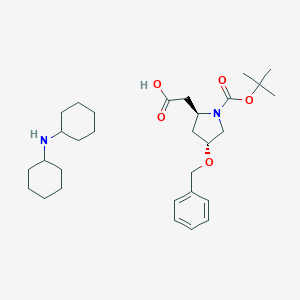

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
